2,3,4,5-Tetrachloro-4'-biphenylol
Overview
Description
4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl is a member of the class of hydroxybiphenyls. It is a biphenyl-4-ol substituted by chloro groups at positions 2’, 3, 4’, and 5’ respectively . This compound is known for its significant role in environmental chemistry due to its persistence and potential biological effects.
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrachloro-4’-biphenylol is the α-fetoprotein (AFP), a major transport protein in rodent serum . AFP can bind and sequester estrogens, preventing them from entering target cells where they could otherwise induce estrogen receptor (ER)-mediated endocrine activity .
Mode of Action
2,3,4,5-Tetrachloro-4’-biphenylol interacts with AFP through hydrophobic interactions . It has been found to be one of the most potent binders of rat AFP . The binding of 2,3,4,5-Tetrachloro-4’-biphenylol to AFP prevents estrogens from interacting with their receptors, thereby inhibiting ER-mediated endocrine activity .
Biochemical Pathways
Pharmacokinetics
Due to its lipophilic nature, it can accumulate in fatty tissues. This property can impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 2,3,4,5-Tetrachloro-4’-biphenylol’s action primarily involve the disruption of endocrine activity. By binding to AFP and sequestering estrogens, it can prevent these hormones from exerting their normal effects on target cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrachloro-4’-biphenylol. For instance, its lipophilic nature allows it to persist in the environment and bioaccumulate in organisms. Furthermore, it can circulate between air, water, and soil, potentially affecting a wide range of organisms .
Biochemical Analysis
Biochemical Properties
2,3,4,5-Tetrachloro-4’-biphenylol plays a significant role in biochemical reactions due to its structural properties. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. The compound also binds to proteins like the aryl hydrocarbon receptor (AhR), influencing gene expression and cellular responses . These interactions are crucial for understanding the biochemical pathways and toxicological effects of 2,3,4,5-Tetrachloro-4’-biphenylol.
Cellular Effects
2,3,4,5-Tetrachloro-4’-biphenylol affects various cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the AhR. This disruption can lead to altered gene expression and changes in cellular metabolism . Additionally, the compound can induce oxidative stress, affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of 2,3,4,5-Tetrachloro-4’-biphenylol involves its binding to the AhR, leading to the activation of downstream signaling pathways. This binding can result in the transcriptional activation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . The compound may also inhibit or activate other enzymes, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-Tetrachloro-4’-biphenylol can change over time. The compound’s stability and degradation are influenced by environmental conditions, such as temperature and pH. Long-term exposure to 2,3,4,5-Tetrachloro-4’-biphenylol has been associated with persistent changes in cellular function, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 2,3,4,5-Tetrachloro-4’-biphenylol vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects, including liver damage and endocrine disruption . These studies help establish safe exposure levels and understand the compound’s toxicological profile.
Metabolic Pathways
2,3,4,5-Tetrachloro-4’-biphenylol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include hydroxylation and dechlorination reactions, which transform the compound into more water-soluble metabolites for excretion . The interactions with these enzymes are critical for the compound’s detoxification and elimination.
Transport and Distribution
Within cells and tissues, 2,3,4,5-Tetrachloro-4’-biphenylol is transported and distributed through binding to transport proteins and lipoproteins. This distribution affects its localization and accumulation in specific tissues, such as the liver and adipose tissue . Understanding these transport mechanisms is essential for assessing the compound’s bioavailability and potential toxicity.
Subcellular Localization
The subcellular localization of 2,3,4,5-Tetrachloro-4’-biphenylol is influenced by its interactions with cellular organelles and proteins. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the nucleus, where it affects gene expression through AhR binding . These localizations are important for its biochemical and toxicological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or potassium hydroxide under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired compound with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dechlorinated biphenyls.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions.
Medicine: Studied for its potential endocrine-disrupting effects and its interactions with hormone receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2’,4’,6’-trichlorobiphenyl
- 4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl
- 4-hydroxy-2’,3’,4’,5’,6’-pentachlorobiphenyl
Uniqueness
4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct estrogenic activity and environmental persistence, making it a compound of interest in both environmental and biological studies .
Properties
IUPAC Name |
4-(2,3,4,5-tetrachlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-1-3-7(17)4-2-6/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESKVBRHSNTJNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022350 | |
Record name | 2,3,4,5-Tetrachloro-4'-biphenylol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67651-34-7 | |
Record name | 2,3,4,5-Tetrachloro-4′-biphenylol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67651-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2',3',4'-5'-tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrachloro-4'-biphenylol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXY-2,3,4,5-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH750S39FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2,3,4,5-Tetrachloro-4'-biphenylol exhibit estrogenic activity on its own, and if so, how does it compare to other compounds like 2,4,6-Trichloro-4'-biphenylol and pesticides like endosulfan?
A1: Yes, the study found that this compound displayed estrogenic activity. [] This was determined using both the MCF-7 focus assay and a competitive estrogen-receptor binding assay. While both this compound and 2,4,6-Trichloro-4'-biphenylol demonstrated estrogenic properties individually, their combination did not exhibit synergistic effects in either assay. [] The pesticide endosulfan showed weak estrogenicity only at the highest tested concentration (10 microM) in the MCF-7 focus assay, while the mixture of endosulfan and dieldrin did not show any synergistic estrogenic activity. []
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